molecular formula C17H12N4O3S2 B2431220 1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea CAS No. 1334376-44-1

1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea

Cat. No.: B2431220
CAS No.: 1334376-44-1
M. Wt: 384.43
InChI Key: DGWKIXNJBJTWTC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both benzo[d][1,3]dioxole and benzo[1,2-d:4,3-d’]bis(thiazole) moieties, suggests potential for interesting chemical properties and biological activities.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c1-8-18-10-3-4-11-15(14(10)25-8)26-17(20-11)21-16(22)19-9-2-5-12-13(6-9)24-7-23-12/h2-6H,7H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWKIXNJBJTWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the benzo[1,2-d4,3-d’]bis(thiazole) moiety: This involves the condensation of appropriate thioamide precursors.

    Coupling of the two moieties: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the benzo[1,2-d:4,3-d’]bis(thiazole) derivative in the presence of a suitable coupling agent, such as carbodiimides, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea: Similar structure but lacks the benzo[1,2-d:4,3-d’]bis(thiazole) moiety.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-thiazolyl)urea: Contains a thiazole ring but not the extended benzo[1,2-d:4,3-d’]bis(thiazole) structure.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methylphenyl)urea: Similar structure with a different aromatic substituent.

Uniqueness

The uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea lies in its combination of the benzo[d][1,3]dioxole and benzo[1,2-d:4,3-d’]bis(thiazole) moieties, which may confer distinct chemical and biological properties compared to other urea derivatives.

Biological Activity

The compound 1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

IUPAC Name 1(1,3benzodioxol5yl)3(7methyl[1,3]thiazolo[4,5g][1,3]benzothiazol2yl)urea\text{IUPAC Name }this compound

This compound features a benzodioxole moiety and a thiazole-benzothiazole system which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to modulate the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial for cell growth and survival.
  • Induction of Apoptosis : By influencing apoptotic pathways, the compound promotes programmed cell death in cancer cells.

Anticancer Activity

Research indicates that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example:
    CompoundCell LineIC50 (µM)
    Compound AMCF7 (Breast Cancer)0.3
    Compound BHeLa (Cervical Cancer)0.5

These studies suggest that the presence of specific substituents on the thiazole ring enhances anticancer activity.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Benzothiazoles are known for their antibacterial and antifungal activities.

Anti-inflammatory Activity

Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Study on Anticancer Properties

A notable study investigated the anticancer effects of thiazole derivatives similar to our compound. The results indicated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis and cell cycle arrest.

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of benzothiazole derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several compounds:

CompoundBacterial StrainMIC (µg/mL)
Compound CE. coli15
Compound DS. aureus10

These findings highlight the potential of this class of compounds in treating infections.

Q & A

What are the critical considerations for optimizing the synthetic route of this compound to ensure high yield and purity?

Basic Research Question
The synthesis involves forming a urea linkage between the benzodioxole and thiazolo-benzothiazole moieties using carbodiimide-based coupling agents. Key challenges include regioselectivity during cyclization of the thiazolo[4,5-g]benzothiazole core and minimizing side reactions (e.g., dimerization). Methodological steps include:

  • Using high-purity precursors (e.g., 7-methyl-[1,3]thiazolo[4,5-g]benzothiazole-2-amine) to avoid cross-contamination .
  • Optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature) to suppress hydrolysis of intermediates .
  • Purification via column chromatography or recrystallization to isolate the urea product from unreacted amines or byproducts .

How does the compound’s dual benzodioxole-thiazolo-benzothiazole architecture influence its bioactivity, and what structural analogs have been explored to validate SAR?

Advanced Research Question
The benzodioxole moiety enhances membrane permeability, while the thiazolo-benzothiazole core facilitates π-π stacking with biological targets (e.g., kinase ATP-binding pockets). To establish structure-activity relationships (SAR):

  • Analog Design : Replace the methyl group on the thiazole ring with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on cytotoxicity .
  • Bioisosteric Replacement : Substitute the benzodioxole with benzothiazole or indole derivatives to evaluate electronic effects on binding affinity .
  • In Silico Docking : Use molecular dynamics simulations to predict interactions with targets like EGFR or tubulin, validated by enzymatic inhibition assays .

What experimental strategies resolve contradictions between in vitro cytotoxicity data and in vivo efficacy for this compound?

Advanced Research Question
Discrepancies often arise due to poor pharmacokinetics (PK) or metabolic instability. Methodological approaches include:

  • Metabolic Profiling : Incubate the compound with liver microsomes to identify labile sites (e.g., urea bond hydrolysis) and design prodrugs .
  • Formulation Optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tumor targeting .
  • PK/PD Modeling : Correlate plasma concentration-time profiles with tumor regression in xenograft models to refine dosing regimens .

How can researchers address low solubility of this compound in aqueous media for biological assays?

Basic Research Question
The compound’s hydrophobicity (logP ~3.5) limits solubility. Practical solutions include:

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain biocompatibility in cell-based assays .
  • Surfactant-Assisted Dispersion : Employ polysorbate 80 or cyclodextrins to stabilize colloidal suspensions .
  • Salt Formation : Synthesize hydrochloride or phosphate salts to improve crystallinity and dissolution rates .

What analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?

Basic Research Question
Stability studies require multi-modal analysis:

  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed urea) under accelerated conditions (40°C/75% RH) .
  • Mass Spectrometry : Identify oxidative byproducts (e.g., sulfoxide formation on the thiazole ring) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds to guide storage temperature .

How can regioselectivity challenges in synthesizing the thiazolo[4,5-g]benzothiazole core be mitigated?

Advanced Research Question
The fused thiazole system’s regioselectivity depends on precursor activation:

  • Directed Metalation : Use lithiation (e.g., LDA) at the 5-position of benzothiazole to control cyclization .
  • Protecting Group Strategy : Temporarily block reactive amines during heterocycle formation to direct coupling .
  • Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce side-product formation via controlled heating .

What are the limitations of current cytotoxicity assays in evaluating this compound’s therapeutic potential?

Advanced Research Question
Standard assays (e.g., MTT) may overlook:

  • Hypoxia-Selective Activity : Test in 3D spheroid models under low oxygen to mimic tumor microenvironments .
  • Off-Target Effects : Perform kinome-wide profiling to identify unintended kinase inhibition .
  • Resistance Mechanisms : Expose cancer cells to sublethal doses over 6–8 weeks to monitor adaptive responses .

How can computational tools guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Advanced Research Question
Leverage in silico models to optimize BBB permeability:

  • QSPR Modeling : Correlate molecular descriptors (e.g., polar surface area <90 Ų) with CNS bioavailability .
  • P-glycoprotein Efflux Prediction : Screen derivatives for P-gp substrate likelihood using tools like SwissADME .
  • MD Simulations : Simulate compound-membrane interactions to prioritize candidates with favorable partitioning .

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